Lipophilicity Advantage over Regioisomers
The computed octanol‑water partition coefficient (LogP) of 3,5‑dimethyl‑4‑oxo‑4H‑pyran‑2‑carboxylic acid is 0.9548 (ACD/Labs Percepta) . This value is 0.33 log units higher than that of the 5,6‑dimethyl regioisomer (LogP 0.62, ACD/LogP) and 0.33 log units higher than 4,6‑dimethyl‑2‑oxo‑2H‑pyran‑5‑carboxylic acid (LogP 0.6265, ChemBase) [1]. A ΔLogP of +0.33 corresponds to an approximately 2.1‑fold increase in the octanol‑water partition coefficient, indicating greater lipophilicity and enhanced potential for passive membrane diffusion.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.9548 |
| Comparator Or Baseline | 5,6‑Dimethyl‑4‑oxo‑4H‑pyran‑2‑carboxylic acid (LogP = 0.62); 4,6‑Dimethyl‑2‑oxo‑2H‑pyran‑5‑carboxylic acid (LogP = 0.6265) |
| Quantified Difference | ΔLogP = +0.33 to +0.33; ~2.1‑fold higher partition coefficient |
| Conditions | ACD/Labs Percepta platform (target); ACD/LogP (5,6‑isomer); ChemBase calculation (4,6‑isomer) |
Why This Matters
For cell‑based assays and cellular target engagement studies, the higher lipophilicity of this compound predicts superior membrane permeability relative to its regioisomers, potentially yielding higher intracellular exposure and more robust activity readouts.
- [1] ChemBase, 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid entry, LogP and TPSA. http://www.chembase.cn/molecule-110079.html (accessed 2025). View Source
